molecular formula C17H19N3O B4752295 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4752295
M. Wt: 281.35 g/mol
InChI Key: LOMLEQQOPFRFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as DPP, is a heterocyclic compound that has been widely used in scientific research due to its unique structure and properties. DPP has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it has been found to inhibit the activity of various enzymes and receptors. 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to bind to the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and inflammation.
Biochemical and Physiological Effects:
2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to have anti-inflammatory and analgesic effects. Additionally, 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure and properties that make it a useful building block in the synthesis of bioactive compounds. However, 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for the research and development of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential area of focus is the development of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one-based kinase inhibitors for the treatment of cancer and other diseases. Another potential area of focus is the development of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one-based fluorescent probes for the detection of metal ions and other analytes. Additionally, further research is needed to understand the potential toxicity and side effects of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives, as well as their potential applications in drug discovery and organic synthesis.

Scientific Research Applications

2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively used in scientific research due to its unique structure and properties. It has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been used as a building block in the synthesis of various bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory agents. 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

2,5-dimethyl-3-phenyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-4-8-14-11(2)18-16-15(13-9-6-5-7-10-13)12(3)19-20(16)17(14)21/h5-7,9-10,19H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMLEQQOPFRFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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